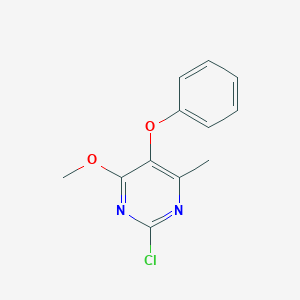

2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2O2 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

2-chloro-4-methoxy-6-methyl-5-phenoxypyrimidine |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-10(11(16-2)15-12(13)14-8)17-9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

LQVTUFUCMIANSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)OC)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Pathway 1: Sequential Alkoxylation and Chlorination

This route begins with a pre-functionalized pyrimidine core. For example, 4,6-dimethylpyrimidin-2-ol undergoes methoxylation at position 4 using methyl iodide or dimethyl sulfate in the presence of a base. Subsequent chlorination at position 2 with phosphorus oxychloride (POCl₃) introduces the chloro group. Phenoxy substitution at position 5 is achieved via SNAr using phenol and a catalytic copper(I) iodide under Ullmann conditions.

Example Procedure :

-

Methoxylation : 4,6-Dimethylpyrimidin-2-ol (1.0 eq) is refluxed with methyl iodide (1.2 eq) and potassium carbonate (2.0 eq) in acetone for 12 hours. Yield: 78%.

-

Chlorination : The methoxylated product is treated with POCl₃ (3.0 eq) at 110°C for 6 hours. Yield: 85%.

-

Phenoxylation : The chlorinated intermediate is reacted with phenol (1.5 eq), CuI (0.1 eq), and cesium carbonate (2.0 eq) in DMF at 120°C for 24 hours. Yield: 62%.

Pathway 2: Cyclocondensation of β-Diketones

Pyrimidines are often synthesized via cyclocondensation of 1,3-dicarbonyl compounds with amidines. For this compound, a β-diketone bearing methyl and phenoxy groups could react with a chloro-substituted amidine.

Example Procedure :

-

Synthesis of 5-Phenoxy-3-oxopentane-1,4-dione : Phenol is coupled with acetylacetone via Mitsunobu reaction (DEAD, PPh₃) to install the phenoxy group.

-

Cyclocondensation : The diketone is heated with 2-chloro-N-methoxyacetamidine in ethanol under acidic conditions (HCl catalyst) to form the pyrimidine ring. Yield: 55%.

Optimization Challenges and Solutions

Regioselectivity in Phenoxy Substitution

Position 5 of pyrimidine is less reactive toward electrophiles due to deactivation by adjacent electron-withdrawing groups (e.g., chloro, methoxy). To enhance reactivity:

Purification and Stability

The final product is prone to decomposition under acidic or high-temperature conditions. Recommended practices include:

-

Low-temperature crystallization from methanol/water mixtures.

-

Chromatographic purification using silica gel with ethyl acetate/hexane gradients (20:1 to 50:1).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sequential Alkoxylation | 4,6-Dimethylpyrimidin-2-ol | MeI, POCl₃, CuI | 62 | 98.5 |

| Cyclocondensation | 5-Phenoxy-β-diketone | 2-Chloro-N-methoxyamidine | 55 | 97.2 |

Pathway 1 offers higher purity but requires multiple steps, whereas Pathway 2 is shorter but suffers from moderate yields due to competing side reactions.

Chemical Reactions Analysis

2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine has been studied for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for:

- Anticancer Agents: Research indicates that derivatives of this compound may inhibit the activity of enzymes involved in DNA replication, potentially leading to anticancer effects. For example, compounds derived from similar structures have shown significant antiproliferative activity against various cancer cell lines, including breast and colon cancers .

Agricultural Applications

The compound exhibits notable herbicidal properties due to its structural components that interact with biological pathways in plants. It has been shown to inhibit growth or induce physiological effects detrimental to certain weeds, making it valuable in agrochemical formulations .

Biological Activities

The compound has demonstrated various biological activities:

- Antimicrobial Properties: It has been evaluated for antibacterial and antifungal activities, contributing to its potential use in agricultural health products.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Herbicidal | Inhibits growth in specific weed species | |

| Antimicrobial | Effective against certain bacteria and fungi |

Case Study: Antiproliferative Activity

A study highlighted that derivatives of this compound exhibited broad-spectrum antiproliferative activity against various cancer types. The most potent derivative showed an IC50 value of 1.97 µM against M-NFS-60 cells, indicating its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity The phenoxy group in the target compound introduces steric bulk and electron-donating effects, which may reduce reactivity in nucleophilic aromatic substitution compared to dichloro analogs like 4,6-dichloro-5-methoxypyrimidine . The latter’s dual chloro substituents enhance electrophilicity, facilitating reactions with amines or thiols. Fluorine substitution (e.g., in 4-chloro-5-fluoro-2-(methoxymethyl)pyrimidine ) improves metabolic stability in drug candidates, a feature absent in the target compound.

Biological and Industrial Applications 4,6-Dichloro-5-methoxypyrimidine and its derivatives are frequently used as intermediates in antiviral and anticancer agents . 2-Chloro-4-methylpyrimidin-5-amine is highlighted for its utility in medicinal chemistry research, though its exact applications are unspecified .

Physical Properties The phenoxy substituent likely increases hydrophobicity compared to smaller groups (e.g., methoxy or methyl), affecting solubility in polar solvents. Crystallographic data for 4,6-dichloro-5-methoxypyrimidine reveal intermolecular Cl···N interactions, which stabilize its crystal lattice. Similar interactions may be less pronounced in the target compound due to steric effects from the phenoxy group.

Structural Similarity Scores

- Compounds like 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (similarity score 0.86 ) share methyl and chloro groups but differ in the amine substituent, altering their electronic profile.

- Lower similarity scores (e.g., 0.70–0.72 for dichloro analogs ) reflect critical differences in substituent positions and types.

Research Findings and Implications

- Reactivity Trends: The target compound’s phenoxy group may limit its participation in reactions requiring electrophilic aromatic substitution, favoring instead coupling reactions or functionalization at less hindered positions.

- Further studies are needed to explore these avenues.

- Synthetic Challenges: Introducing the phenoxy group at position 5 may require advanced regioselective methods, such as Ullmann coupling or directed ortho-metalation.

Biological Activity

2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the realms of oncology and neurology. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Research indicates that this compound exhibits potent antiproliferative effects across multiple cancer cell lines. For instance, in a study evaluating a series of pyrimidine derivatives, this compound demonstrated significant inhibition of cell growth in ovarian (OVCAR-4) and breast (MDA-MB-468) cancer cell lines with IC50 values of 0.29 μM and 0.35 μM, respectively . The mechanism appears to involve the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) phosphorylation, leading to reduced VEGF levels and subsequent anti-tumor effects.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| OVCAR-4 | 0.29 | Inhibition of VEGFR-2 phosphorylation |

| MDA-MB-468 | 0.35 | Induction of apoptosis |

| Other cancer types | Varied | Broad-spectrum antiproliferative activity |

Neurological Activity

The compound has also been evaluated for its potential as an antidepressant and anxiolytic agent. A study highlighted its activity as a partial agonist at the 5-HT1A receptor, with high affinity for the 5-HT7 receptor (K_i = 34 nM) . This suggests that it may modulate serotonin pathways, which are critical in mood regulation.

Structure-Activity Relationship (SAR)

The presence of the phenoxy moiety is crucial for the biological activity of this compound. Studies have shown that modifications to the phenoxy group significantly influence potency and selectivity against various biological targets. For example, the introduction of different substituents on the phenoxy ring has led to variations in receptor binding affinities and antiproliferative activities .

Study on Anticancer Properties

In a detailed investigation by Del Bello et al., compounds derived from phenoxypyrimidines were tested against a range of cancers, confirming that those with chloro substitutions showed enhanced activity compared to their non-chloro counterparts . The study utilized molecular docking techniques to elucidate binding interactions with key kinases involved in cancer progression.

Neuroprotective Effects

Another study explored the neuroprotective properties of derivatives containing the phenoxy group in models of neurodegeneration. The results indicated that these compounds could mitigate damage induced by NMDA lesions in rats, highlighting their potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving halogenation, methoxylation, and coupling reactions. For example, Suzuki-Miyaura cross-coupling can introduce the phenoxy group at the 5-position of the pyrimidine ring . Optimizing purity requires chromatographic techniques (e.g., flash column chromatography) and recrystallization using polar aprotic solvents like DMSO or DMF. Yield improvements often involve temperature-controlled steps (e.g., reflux in THF) and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How can analytical techniques distinguish structural isomers or impurities in this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for resolving substituent positions on the pyrimidine ring. For example, methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution . Mass spectrometry (HRMS) confirms molecular weight, and HPLC (C18 column, acetonitrile/water gradient) identifies impurities. X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between theoretical and experimental data (e.g., reaction mechanisms or spectroscopic properties)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways, such as the energetics of ring closure or halogen displacement. Discrepancies between computed and observed NMR chemical shifts (e.g., methoxy group environments) may arise from solvent effects or crystal packing, which can be addressed using polarizable continuum models (PCM) or molecular dynamics simulations . Cross-validation with experimental IR/Raman spectra further refines computational models .

Q. What strategies optimize regioselectivity in derivatizing the pyrimidine core for biological studies?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, chlorination at the 2-position is favored due to the electron-withdrawing effect of the methoxy group at C4. Nucleophilic aromatic substitution (e.g., replacing Cl with amines) requires activating groups (e.g., –OCH₃) and anhydrous conditions (e.g., DMF with K₂CO₃). Protecting groups (e.g., tert-butyldimethylsilyl for –OH) prevent unwanted side reactions during multi-step syntheses .

Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact biological activity?

- Methodological Answer : Fluorine substitution at C2 increases metabolic stability and bioavailability due to its electronegativity and small atomic radius. Comparative studies using enzyme inhibition assays (e.g., 5-lipoxygenase for anti-inflammatory activity) and molecular docking (e.g., AutoDock Vina) reveal how halogen size and polarity influence binding affinities . Radiolabeled analogs (³H/¹⁴C) track metabolic pathways in vitro .

Q. What experimental designs address instability issues (e.g., hydrolysis of the methoxy group)?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation pathways. LC-MS monitors hydrolysis products (e.g., 4-hydroxy derivatives). Stabilization strategies include formulation with cyclodextrins (to shield labile groups) or pH adjustment (buffers near pH 6–7 minimize nucleophilic attack) . Kinetic studies (Arrhenius plots) predict shelf-life under storage conditions .

Methodological Frameworks for Contested Data

Q. How to reconcile discrepancies in reported biological activity across studies?

- Methodological Answer : Variability often stems from assay conditions (e.g., cell line differences or solvent effects). Standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity assays) and positive controls (e.g., doxorubicin for anticancer studies) improve reproducibility. Meta-analyses using tools like RevMan (Cochrane Collaboration) statistically aggregate data while accounting for heterogeneity .

Q. What computational tools predict interactions with non-target proteins (e.g., cytochrome P450 enzymes)?

- Methodological Answer : Pharmacophore modeling (e.g., Schrödinger Phase) identifies potential off-target binding. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over time. ADMET predictors (e.g., SwissADME) flag hepatotoxicity risks from metabolic byproducts .

Tables for Key Data

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.